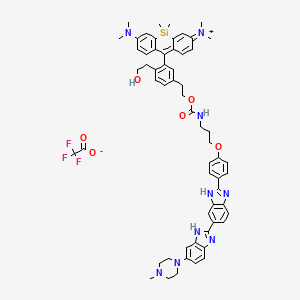
6-HoeHESIR
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-HoeHESIR is a multifunctional dye widely used in biological experiments. It is particularly valuable for its ability to help researchers observe and analyze cell structures, track biomolecules, evaluate cell functions, distinguish cell types, detect biomolecules, study tissue pathology, and monitor microorganisms . Its applications span from basic scientific research to clinical diagnostics, as well as traditional fields like textile dyeing and emerging fields such as functional textile processing, food pigments, and dye-sensitized solar cells .
Chemical Reactions Analysis
6-HoeHESIR undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride are commonly used.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Halogenation reactions are typical examples.
Addition: This reaction involves the addition of atoms or groups of atoms to a molecule. Common reagents include halogens and hydrogen halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds .
Scientific Research Applications
6-HoeHESIR is extensively used in scientific research due to its multifunctional properties. Some of its applications include:
Chemistry: Used as a fluorescent dye in various chemical assays to detect and quantify specific molecules.
Biology: Helps in visualizing cell structures, tracking biomolecules, and studying cellular functions.
Medicine: Utilized in diagnostic imaging and monitoring of biological processes.
Mechanism of Action
The mechanism of action of 6-HoeHESIR involves its ability to fluoresce under specific conditions, allowing it to be used as a marker in various biological and chemical assays. The molecular targets and pathways involved include interactions with cellular components such as proteins and nucleic acids, enabling the visualization and tracking of these molecules in real-time .
Comparison with Similar Compounds
- Rhodamine B
- Rhodamine 6G
- Silicon-rhodamine (SiR) dyes
6-HoeHESIR stands out due to its enhanced fluorescence properties and versatility in various scientific and industrial applications .
Properties
Molecular Formula |
C60H66F3N9O6Si |
|---|---|
Molecular Weight |
1094.3 g/mol |
IUPAC Name |
[7-(dimethylamino)-10-[2-(2-hydroxyethyl)-5-[2-[3-[4-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenoxy]propylcarbamoyloxy]ethyl]phenyl]-5,5-dimethylbenzo[b][1]benzosilin-3-ylidene]-dimethylazanium;2,2,2-trifluoroacetate |
InChI |
InChI=1S/C58H65N9O4Si.C2HF3O2/c1-64(2)42-14-19-46-53(36-42)72(6,7)54-37-43(65(3)4)15-20-47(54)55(46)48-33-38(9-10-39(48)23-30-68)24-32-71-58(69)59-25-8-31-70-45-17-11-40(12-18-45)56-60-49-21-13-41(34-51(49)62-56)57-61-50-22-16-44(35-52(50)63-57)67-28-26-66(5)27-29-67;3-2(4,5)1(6)7/h9-22,33-37,68H,8,23-32H2,1-7H3,(H2-,59,60,61,62,63,69);(H,6,7) |
InChI Key |
OSGRXSZEEVNVOG-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)C6=CC=C(C=C6)OCCCNC(=O)OCCC7=CC(=C(C=C7)CCO)C8=C9C=CC(=[N+](C)C)C=C9[Si](C1=C8C=CC(=C1)N(C)C)(C)C.C(=O)(C(F)(F)F)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















